molecular formula C18H22N3NaO4S B12750593 Rabeprazole sodium monohydrate CAS No. 1033853-22-3

Rabeprazole sodium monohydrate

Cat. No.: B12750593
CAS No.: 1033853-22-3
M. Wt: 399.4 g/mol
InChI Key: HKZVUFAIQCTTTD-UHFFFAOYSA-N
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Description

Rabeprazole sodium monohydrate is a proton pump inhibitor used primarily to reduce stomach acid production. It is commonly prescribed for the treatment of conditions such as gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome. This compound works by inhibiting the enzyme H+/K+ ATPase in the gastric parietal cells, thereby reducing gastric acid secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rabeprazole sodium monohydrate is synthesized through a multi-step process involving the reaction of 2-mercapto-1H-benzimidazole with 4-(3-methoxypropoxy)-3-methylpyridine. The key steps include:

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but optimized for large-scale production. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the stability and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Rabeprazole sodium monohydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the sulfoxide form of rabeprazole, which is the active pharmaceutical ingredient, and various intermediates used in the synthesis process .

Scientific Research Applications

Rabeprazole sodium monohydrate has a wide range of scientific research applications:

Mechanism of Action

Rabeprazole sodium monohydrate exerts its effects by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By binding to the enzyme, this compound prevents the secretion of hydrogen ions into the gastric lumen, thereby reducing acid production. The compound is a prodrug that is activated in the acidic environment of the parietal cells, where it is converted to its active sulfenamide form .

Comparison with Similar Compounds

Similar Compounds

  • Omeprazole
  • Lansoprazole
  • Pantoprazole
  • Esomeprazole

Uniqueness

Rabeprazole sodium monohydrate is unique among proton pump inhibitors due to its rapid onset of action and higher bioavailability. It is also less affected by genetic polymorphisms in the CYP2C19 enzyme, which can influence the metabolism of other proton pump inhibitors .

Conclusion

This compound is a highly effective proton pump inhibitor with a wide range of applications in medicine and scientific research. Its unique properties and rapid onset of action make it a valuable compound for the treatment of acid-related disorders.

Properties

CAS No.

1033853-22-3

Molecular Formula

C18H22N3NaO4S

Molecular Weight

399.4 g/mol

IUPAC Name

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide;hydrate

InChI

InChI=1S/C18H20N3O3S.Na.H2O/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;;/h3-4,6-9H,5,10-12H2,1-2H3;;1H2/q-1;+1;

InChI Key

HKZVUFAIQCTTTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.O.[Na+]

Origin of Product

United States

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